molecular formula C11H11ClO2 B8515897 2-Chloro-4-isopropenyl-benzoic acid methyl ester

2-Chloro-4-isopropenyl-benzoic acid methyl ester

Cat. No.: B8515897
M. Wt: 210.65 g/mol
InChI Key: RPWSFBXVCIBVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropenyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 2-chloro-4-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C11H11ClO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-6H,1H2,2-3H3

InChI Key

RPWSFBXVCIBVDM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid methyl ester (500 mg, 2 mmol) in THF (15 mL) was added isopropenyltributylstannane (700 mg, 2.1 mmol) and PdCl2(dppf)-2-DCM (165 mg, 0.2 mmol). The solution was heated to 60° C. for 12 hours. The crude reaction mixture was then concentrated down and taken up in 20 mL EtOAc and 100 mL concentrated KF solution. The reaction stirred at room temperature for 3 hours, filtered through a pad of celite and concentrated down. The residual oil was subjected to flash chromatography (Isco Companion, 40 g SiO2 cartridge, solid loaded SiO2, neat heptanes to EtOAc gradient) to give 2-chloro-4-isopropenyl-benzoic acid methyl ester as a yellow oil. Amount obtained: 230.6 mg (55%). LCMS (M/Z): 211 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-2-DCM
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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